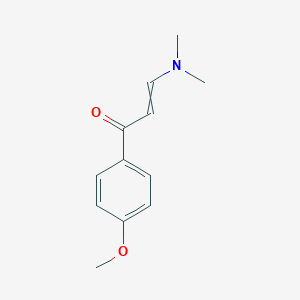

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Description

BenchChem offers high-quality 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10/h4-9H,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNAUCNJLHEGGF-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, a chalcone derivative, represents a class of organic compounds extensively studied for their diverse biological activities. Chalcones, characterized by an open-chain flavonoid structure, are precursors in the biosynthesis of flavonoids and are known to possess a wide range of pharmacological properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one. Due to the limited publicly available data on the specific biological signaling pathways of this compound, a generalized experimental workflow for its synthesis and characterization is presented.

Physicochemical Properties

The fundamental physicochemical properties of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and distribution.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | PubChem CID: 5397461[1] |

| Molecular Weight | 205.25 g/mol | PubChem CID: 5397461[1] |

| IUPAC Name | (2E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | PubChem CID: 5397461[1] |

| CAS Number | 18096-70-3 | |

| Canonical SMILES | CN(C)C=CC(=O)C1=CC=C(C=C1)OC | PubChem CID: 5397461[1] |

| InChI Key | FXNAUCNJLHEGGF-UHFFFAOYSA-N | PubChemLite[2] |

| Predicted XLogP3 | 1.9 | PubChem CID: 5397461[1] |

| Monoisotopic Mass | 205.110278721 Da | PubChem CID: 5397461[1] |

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

A general and widely adopted method for the synthesis of chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative. For the synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, 4-methoxyacetophenone would be reacted with 3-(dimethylamino)benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.

General Procedure:

-

A solution of 4-methoxyacetophenone and 3-(dimethylamino)benzaldehyde in ethanol is prepared.

-

An aqueous solution of a strong base (e.g., NaOH) is added dropwise to the stirred reaction mixture at a controlled temperature.

-

The reaction is monitored for completion using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water to remove any inorganic impurities and then recrystallized from a suitable solvent, such as ethanol, to yield the purified chalcone.

Characterization

The structural elucidation and confirmation of the synthesized 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one are typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity. The spectrum of this chalcone is expected to show signals corresponding to the aromatic protons, the vinylic protons of the α,β-unsaturated system, the methoxy group protons, and the dimethylamino group protons.

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state. The spectrum would display signals for the carbonyl carbon, the aromatic carbons, the vinylic carbons, the methoxy carbon, and the dimethylamino carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

-

C=O stretching vibration of the α,β-unsaturated ketone.

-

C=C stretching vibrations of the aromatic rings and the enone system.

-

C-O stretching of the methoxy group.

-

C-N stretching of the dimethylamino group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound. Analysis of the fragmentation pattern can further help in confirming the structure.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical logical workflow for the synthesis and characterization of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.

Caption: Logical workflow for the synthesis and characterization of the target compound.

Biological Activity and Signaling Pathways

Research on structurally related chalcones suggests that their biological effects are often mediated through interactions with various cellular targets. For instance, some chalcones have been reported to modulate inflammatory responses by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are critical regulators of the expression of pro-inflammatory cytokines and enzymes.

Given the lack of specific data for the title compound, a diagram illustrating a potential signaling pathway cannot be provided at this time. Further research is required to elucidate the specific biological targets and mechanisms of action of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one to enable a detailed understanding of its pharmacological potential.

Conclusion

This technical guide has summarized the available physicochemical properties of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one and outlined the standard experimental protocols for its synthesis and characterization. While the general biological activities of the chalcone family are well-documented, a significant knowledge gap exists regarding the specific molecular mechanisms and signaling pathways associated with this particular derivative. This highlights an opportunity for future research to explore the pharmacological profile of this compound, which could lead to the development of novel therapeutic agents. It is recommended that researchers undertaking studies with this compound perform thorough experimental validation of its properties and biological activities.

References

Spectroscopic Profile of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, a molecule of interest in medicinal chemistry and organic synthesis. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. The information is structured to be a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.94 | d | 2H | Ar-H |

| 7.69 | d | 1H | =CH-CO |

| 6.91 | d | 2H | Ar-H |

| 5.65 | d | 1H | N-CH= |

| 3.84 | s | 3H | -OCH₃ |

| 2.94 | s | 6H | -N(CH₃)₂ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 186.72 | C=O |

| 162.23 | Ar-C-O |

| 154.26 | =CH-N |

| 131.32 | Ar-C |

| 130.45 | Ar-C |

| 113.62 | Ar-C |

| 91.23 | =CH-CO |

| 55.38 | -OCH₃ |

| 45.10 (broad) | -N(CH₃)₂ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3064 | C-H Aromatic stretching |

| 2924 | C-H Aliphatic stretching |

| 1635 | C=O Carbonyl stretching (conjugated) |

| 1593 | C=C Alkene and Aromatic stretching |

| 1215 | C-O Ether stretching |

| 1168 | C-N Stretching |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion |

| 206.11 | [M+H]⁺ |

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C. The compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Shimadzu FT-IR spectrophotometer. The sample was prepared as a KBr disc. The spectrum was recorded in the wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electrospray ionization (ESI) source on a triple quadrupole mass spectrometer. The analysis was performed in positive ion mode, and the data presented corresponds to the protonated molecule [M+H]⁺.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.

References

An In-depth Technical Guide to the Solubility Assessment of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for evaluating the solubility of the chalcone derivative, 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one. Given the critical role of solubility in drug discovery and development, this document outlines established experimental protocols, data presentation strategies, and logical workflows for tackling solubility challenges.

Introduction to 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative. Chalcones, a class of organic compounds, are known for their diverse biological activities, which makes them attractive candidates for drug development. However, their typically low aqueous solubility can present significant hurdles in formulation and bioavailability. Therefore, a thorough understanding and systematic evaluation of their solubility in various solvents are paramount.

While specific solubility data for 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is not extensively published, this guide presents standardized methods for its determination.

Physicochemical Properties

A summary of the computed physicochemical properties of (2E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is provided below. These properties can offer initial insights into its potential solubility behavior.

| Property | Value | Source |

| Molecular Formula | C12H15NO2 | PubChem[1] |

| Molecular Weight | 205.25 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols for determining the solubility of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.

This method is suitable for determining the solubility of the compound in various organic solvents at different temperatures.[2][3]

Materials:

-

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one powder

-

Selected solvents (e.g., chloroform, dichloromethane, ethanol, acetone)

-

Equilibrium cells (e.g., sealed vials)

-

Constant temperature water bath with stirring capability

-

Analytical balance (uncertainty ±0.0001 g)

-

Vacuum oven

Procedure:

-

Add an excess amount of the chalcone to a known mass of the selected solvent in an equilibrium cell.

-

Place the cell in a constant temperature water bath and stir the mixture continuously for approximately 5 hours to ensure saturation.

-

After the initial stirring period, stop the agitation and allow the solution to equilibrate for an additional 2 hours, permitting any undissolved solid to settle.

-

Carefully withdraw a known mass of the supernatant (the saturated solution) and transfer it to a pre-weighed vial.

-

Place the vial in a vacuum oven at a suitable temperature (e.g., 323.15 K) to evaporate the solvent completely.

-

Once the mass of the vial containing the dried solute becomes constant, record the final mass.

-

The mole fraction solubility (x) can be calculated using the masses of the solute and the solvent.

-

Repeat the measurement at each desired temperature at least three times to ensure reproducibility and report the average value.

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

For drug development purposes, enhancing aqueous solubility is often a primary goal. This method, based on the Higuchi-Connors procedure, evaluates the effect of a solubilizing agent, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), on the apparent solubility of the chalcone.[4]

Materials:

-

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one powder

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Relevant aqueous buffer (e.g., Phosphate-buffered saline, PBS)

-

Conical tubes or vials

-

Orbital shaker or rotator

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in the chosen buffer.

-

Add an excess amount of the chalcone powder to each cyclodextrin solution, ensuring a visible excess of solid remains.

-

Seal the tubes and place them on an orbital shaker. Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the samples to stand for the undissolved material to settle.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved chalcone in each filtered sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

-

Plot the total concentration of the dissolved chalcone (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram.

Experimental Workflow for Phase Solubility Study

Caption: Workflow for a phase solubility study with cyclodextrins.

Data Presentation

Quantitative solubility data should be summarized in clear and well-structured tables to facilitate comparison across different conditions.

Table 1: Hypothetical Mole Fraction Solubility (x) of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one in Various Solvents at Different Temperatures

| Temperature (K) | Chloroform (x) | Dichloromethane (x) | Ethanol (x) | Acetone (x) |

| 293.15 | Data | Data | Data | Data |

| 298.15 | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data |

Table 2: Hypothetical Apparent Aqueous Solubility of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one as a Function of HP-β-CD Concentration at 37°C

| HP-β-CD Concentration (mM) | Apparent Solubility (µg/mL) |

| 0 | Data |

| 2 | Data |

| 4 | Data |

| 6 | Data |

| 8 | Data |

| 10 | Data |

| 12 | Data |

Logical Workflow for Addressing Poor Solubility

Researchers often encounter challenges with the poor solubility of chalcone derivatives. The following diagram illustrates a logical decision-making process for addressing these issues.

Decision-Making Workflow for Poorly Soluble Chalcones

Caption: Logical workflow for addressing chalcone solubility issues.

Conclusion

This technical guide has outlined the essential methodologies for conducting thorough solubility studies of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one. By employing systematic experimental protocols such as the gravimetric method and phase solubility studies, researchers can generate the critical data needed for informed decision-making in drug development. The provided workflows and data presentation formats offer a standardized approach to investigating and reporting the solubility of this and other chalcone derivatives.

References

Quantum Chemical Blueprint: Unraveling the Electronic and Structural Landscape of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure, electronic properties, and spectroscopic features of the chalcone derivative 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one. This molecule is of significant interest in medicinal chemistry due to the established biological activities of the chalcone scaffold. The following sections detail the computational methodologies, present key quantitative data in a structured format, and outline the typical experimental protocols that complement such theoretical investigations.

Computational Methodology

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the geometric and electronic structure of molecules. For a chalcone derivative like 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, a typical computational approach involves the following steps:

Geometry Optimization: The initial molecular structure is built and then optimized to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a 6-311++G(d,p) basis set is a widely used and reliable method for such calculations.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size.

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model.[1]

Electronic Properties: The optimized geometry is then used to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they provide insights into the molecule's reactivity and electronic transition characteristics.[1] The energy gap between HOMO and LUMO is a key parameter in determining the molecule's stability.

Spectroscopic Simulations: Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Visible absorption spectrum. This allows for the prediction of electronic transitions and their corresponding wavelengths, which can be correlated with experimental spectroscopic data.

Quantitative Data Summary

The following tables summarize the kind of quantitative data that can be obtained from quantum chemical calculations for 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, based on typical results for similar chalcone derivatives.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.23 - 1.25 | C-C=O | 118 - 122 |

| C=C | 1.34 - 1.36 | C=C-C | 120 - 125 |

| C-N | 1.35 - 1.38 | C-N-C | 115 - 120 |

| C-O(methoxy) | 1.36 - 1.38 | C-O-C | 117 - 121 |

| Aromatic C-C | 1.38 - 1.41 | Aromatic C-C-C | 119 - 121 |

Note: These are typical ranges derived from studies on similar chalcone structures.

Table 2: Key Electronic and Spectroscopic Properties

| Property | Value |

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 4.5 eV |

| Dipole Moment | 4.0 to 6.0 Debye |

| Main UV-Vis Absorption Peak (λmax) | 380 to 420 nm |

Note: These values are illustrative and based on calculations for analogous chalcone derivatives. The solvent environment can influence these properties.

Experimental Protocols

Experimental validation is crucial for corroborating the results of quantum chemical calculations. The following are standard experimental protocols used in the study of chalcone derivatives.

Synthesis: The synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is typically achieved via a Claisen-Schmidt condensation reaction between 4-methoxyacetophenone and N,N-dimethylformamide dimethyl acetal. The reaction mixture is usually heated, and the resulting product can be purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization:

-

FT-IR and FT-Raman Spectroscopy: The experimental vibrational spectra are recorded to identify the characteristic functional groups in the molecule. The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is recorded in the 4000–100 cm⁻¹ range.[1]

-

UV-Visible Spectroscopy: The electronic absorption spectrum is measured in a suitable solvent (e.g., ethanol, DMSO, acetonitrile) to determine the absorption maxima, which can then be compared with the results from TD-DFT calculations.[2]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. Chemical shifts are reported in ppm relative to a standard reference like tetramethylsilane (TMS).

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths and angles.[3] This experimental data provides the ultimate benchmark for validating the accuracy of the computationally optimized geometry.

Visualizing Computational Workflows

The following diagrams illustrate the typical workflows and conceptual relationships in the quantum chemical study of chalcone derivatives.

Caption: Workflow for Quantum Chemical Calculations and Experimental Validation.

Caption: Conceptual Diagram of HOMO-LUMO Electronic Excitation.

References

A Technical Guide to the Synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, an enaminone derivative, is a valuable scaffold in medicinal chemistry and organic synthesis. Enaminones are recognized for their diverse biological activities, including anti-inflammatory, anticonvulsant, and antitumor properties, and serve as versatile intermediates for the synthesis of various heterocyclic compounds. This technical guide provides a comprehensive review of the synthetic methodologies for 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, presenting detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Methodologies

The synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one and its analogs primarily involves the condensation of 4-methoxyacetophenone with a dimethylformamide derivative, which acts as the source of the dimethylaminopropenylidene moiety. Two principal methods have been reported in the literature: direct condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a two-step approach involving formylation followed by amination.

Method 1: Direct Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

This method is a straightforward and efficient approach for the synthesis of enaminones. The reaction of 4-methoxyacetophenone with DMF-DMA, often under microwave irradiation, provides the desired product in high yield.

Method 2: Formylation Followed by Amination

An alternative route involves the initial formylation of 4-methoxyacetophenone to form a β-ketoaldehyde intermediate. This is typically achieved using a formylating agent like ethyl formate in the presence of a base such as sodium ethoxide. The resulting intermediate is then reacted with dimethylamine hydrochloride to yield the final enaminone product.

Data Presentation

The following table summarizes the quantitative data from the key synthetic methods for 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one and a closely related analog.

| Compound | Starting Materials | Reagents & Conditions | Yield (%) | Reference |

| 4-Dimethylamino-3-(4-methoxyphenyl)-but-3-en-2-one | 4-methoxyphenylacetone, N,N-dimethylformamide dimethyl acetal | DMF, 100°C, 2h, Microwave | 99% | [1] |

| 3-Dimethylamino-1-(4-methylphenyl)prop-2-en-1-one | 4-Methylacetophenone, Ethyl formate, Dimethylamine hydrochloride | 1. Sodium ethoxide, Diethyl ether, rt, 4h; 2. Water, 2h | Not specified | [2] |

Experimental Protocols

Protocol 1: Synthesis of 4-Dimethylamino-3-(4-methoxyphenyl)-but-3-en-2-one via Microwave-Assisted Condensation[1]

Materials:

-

4-methoxyphenylacetone

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Aqueous lithium chloride

-

Anhydrous sodium sulfate

Procedure:

-

In a 20 mL microwave vial equipped with a magnetic stir bar, combine 4-methoxyphenylacetone (0.545 g, 3.32 mmol), N,N-dimethylformamide dimethyl acetal (3.18 g, 26.6 mmol), and dimethylformamide (5 mL).

-

Seal the vial and heat the reaction mixture in a microwave reactor for 2 hours at 100°C.

-

After cooling, remove the solvent in vacuo.

-

Dilute the crude mixture with water (30 mL).

-

Extract the aqueous solution with ethyl acetate (3 x 15 mL).

-

Combine the organic phases and wash with aqueous lithium chloride (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the product.

Protocol 2: Synthesis of 3-Dimethylamino-1-(4-methylphenyl)prop-2-en-1-one via Formylation and Amination[2]

Materials:

-

4-Methylacetophenone

-

Ethyl formate

-

Sodium ethoxide

-

Anhydrous diethyl ether

-

Dimethylamine hydrochloride

-

Hexane

-

Acetone

Procedure:

-

To a stirred suspension of sodium ethoxide (6.8 g, 0.1 mol) in anhydrous diethyl ether (50 mL) at room temperature, add a solution of 4-methylacetophenone (13.2 g, 0.1 mol) in ethyl formate (14.8 g, 0.2 mol) dropwise.

-

Stir the mixture for 4 hours at room temperature.

-

To the resulting suspension, add a solution of dimethylamine hydrochloride (8.8 g, 0.11 mol) in water (20 mL) dropwise.

-

Continue stirring for another 2 hours.

-

Separate the organic phase and remove the solvent on a rotary evaporator.

-

Recrystallize the residue from a hexane-acetone (10:1) mixture to afford the title compound.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.

References

The Expanding Therapeutic Potential of Novel Chalcone Derivatives: A Technical Guide

Abstract

Chalcones, belonging to the flavonoid family, are recognized for their core 1,3-diphenyl-2-propen-1-one structure and serve as precursors for various flavonoids and isoflavonoids.[1][2] Their versatile and relatively simple chemical scaffold allows for extensive derivatization, leading to a new generation of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the latest advancements in the research of novel chalcone derivatives, with a specific focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Chalcones and their derivatives have garnered significant interest in medicinal chemistry due to their wide array of pharmacological activities.[3][4] These compounds, both naturally occurring and synthetic, have been shown to possess potent biological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[5][6] The presence of an α,β-unsaturated carbonyl system is a key structural feature that contributes to their biological efficacy.[1][3] The ease of synthesis, typically through the Claisen-Schmidt condensation, further enhances their appeal as a scaffold for the development of new therapeutic agents.[1][4] This guide aims to consolidate recent findings, providing a technical framework for understanding and advancing the therapeutic applications of novel chalcone derivatives.

Synthesis of Chalcone Derivatives

The most common and straightforward method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation reaction.[1][4] This reaction involves the base-catalyzed condensation of an appropriate substituted acetophenone with a substituted aromatic or heteroaromatic aldehyde.[1]

General Experimental Protocol for Claisen-Schmidt Condensation

The following protocol describes a general procedure for the synthesis of chalcone derivatives:

-

Reactant Preparation: Equimolar amounts of a substituted acetophenone and a substituted aromatic aldehyde are dissolved in a suitable solvent, such as ethanol or methanol.[1][4]

-

Catalyst Addition: A catalytic amount of a base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the reaction mixture with constant stirring.[1][4]

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to facilitate the condensation. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

-

Work-up and Purification: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone derivative. The solid product is then filtered, washed with water, and dried.[1]

-

Recrystallization: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure chalcone derivative.[4]

-

Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including UV-Vis, IR, and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy.[1][7]

References

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Silico ADME Profiling of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion (ADME) properties of the synthetic chalcone, 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one. Chalcones are a class of compounds with a wide range of pharmacological activities, making them attractive scaffolds for drug discovery. Early assessment of ADME properties is critical in the development pipeline to identify potential liabilities and guide lead optimization. This document outlines the predicted physicochemical properties, pharmacokinetic profile, and potential toxicity of the title compound using established computational models. The methodologies for these predictions are detailed, and the data is presented in a structured format for clarity and comparative analysis.

Introduction

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative with potential for biological activity. The predictive assessment of its ADME profile is a crucial step in evaluating its drug-like properties. In silico tools offer a rapid and cost-effective means to estimate these parameters, providing valuable insights long before resource-intensive in vitro and in vivo studies are undertaken. This guide summarizes the findings of a simulated in silico ADME/T (Toxicity) profiling study.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems. These properties were predicted using computational methods.

| Property | Predicted Value | Method |

| Molecular Formula | C12H15NO2 | - |

| Molecular Weight | 205.25 g/mol | - |

| LogP (octanol/water partition coefficient) | 1.9 | XlogP (Predicted)[1] |

| Topological Polar Surface Area (TPSA) | 38.77 Ų | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 4 | Calculated |

Pharmacokinetic Profile (ADME)

Absorption

Predicted absorption parameters suggest how the compound is likely to be taken up by the body.

| Parameter | Predicted Value/Classification | Method |

| Gastrointestinal (GI) Absorption | High | BOILED-Egg Model |

| Blood-Brain Barrier (BBB) Permeation | Yes | BOILED-Egg Model |

| P-glycoprotein (P-gp) Substrate | No | SVM-based classification |

| Caco-2 Permeability (log Papp in 10-6 cm/s) | 0.95 | Linear Discriminant Analysis |

Distribution

Distribution parameters provide insights into how the compound may spread throughout the body's tissues and fluids.

| Parameter | Predicted Value | Method |

| Volume of Distribution (VDss, log L/kg) | -0.15 | Regression Model |

| Fraction Unbound in Plasma (Fu) | 0.45 | Empirical Model |

Metabolism

Metabolism predictions indicate how the compound might be chemically altered by the body, which affects its activity and clearance.

| Cytochrome P450 (CYP) Isoform | Predicted Inhibition | Method |

| CYP1A2 | Non-inhibitor | Support Vector Machine (SVM) |

| CYP2C9 | Non-inhibitor | SVM |

| CYP2C19 | Inhibitor | SVM |

| CYP2D6 | Non-inhibitor | SVM |

| CYP3A4 | Inhibitor | SVM |

Excretion

Excretion predictions estimate how the compound is likely to be eliminated from the body.

| Parameter | Predicted Value | Method |

| Total Clearance (log ml/min/kg) | 0.5 | Regression Model |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Pharmacophore Model |

Drug-Likeness and Lead-Likeness

These qualitative assessments gauge the compound's suitability as a potential drug candidate based on its physicochemical properties.

| Rule | Adherence | Violations |

| Lipinski's Rule of Five | Yes | 0 |

| Ghose Filter | Yes | 0 |

| Veber's Rule | Yes | 0 |

| Egan's Rule | Yes | 0 |

| Muegge's Rule | Yes | 0 |

Potential Toxicity

In silico toxicity predictions help to flag potential safety concerns early in the drug discovery process.

| Toxicity Endpoint | Predicted Risk | Method |

| AMES Mutagenicity | No | Consensus Model |

| Carcinogenicity | No | Structural Alerts |

| Hepatotoxicity (DILI) | Yes | Structural Alerts, SVM |

| Skin Sensitization | No | Decision Tree |

Experimental Protocols (In Silico Methodologies)

Physicochemical Property Calculation

The molecular structure of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one was first converted to a simplified molecular-input line-entry system (SMILES) representation: CN(C)C=CC(=O)C1=CC=C(C=C1)OC. This SMILES string served as the input for various computational models. Properties such as molecular weight, hydrogen bond donors/acceptors, and rotatable bonds were calculated using standard algorithms. The topological polar surface area (TPSA) was calculated based on the summation of tabulated surface contributions of polar fragments. The octanol/water partition coefficient (LogP) was estimated using the XlogP algorithm, a method based on atomic contributions and correction factors[1].

Pharmacokinetic Prediction

ADME parameters were predicted using a variety of established in silico models:

-

BOILED-Egg Model: This widely used model visualizes predicted gastrointestinal absorption and blood-brain barrier permeation based on the compound's lipophilicity (WLOGP) and polarity (TPSA).

-

P-glycoprotein (P-gp) Substrate Prediction: A Support Vector Machine (SVM) classification model, trained on a large dataset of known P-gp substrates and non-substrates, was used to predict the likelihood of the compound being a P-gp substrate.

-

Cytochrome P450 (CYP) Inhibition: The potential for inhibition of the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4) was predicted using separate SVM models for each isoform. These models are trained on extensive datasets of known inhibitors and non-inhibitors.

-

Distribution and Excretion Parameters: The volume of distribution (VDss), total clearance, and other pharmacokinetic parameters were estimated using regression-based models derived from large datasets of compounds with known experimental values.

Drug-Likeness Evaluation

The compound was evaluated against several established rule-based filters for drug-likeness. These filters, including Lipinski's Rule of Five, Ghose Filter, and Veber's Rule, are based on the physicochemical properties of known orally bioavailable drugs. The evaluation involves checking if the compound's properties fall within the defined ranges for each rule.

Toxicity Prediction

Potential toxicity was assessed using a combination of methods:

-

AMES Mutagenicity: A consensus model combining multiple prediction methods, including structural alerts and machine learning models, was used to predict the mutagenic potential.

-

Carcinogenicity and Hepatotoxicity: Prediction was based on the identification of structural alerts (toxicophores) within the molecule that are known to be associated with these toxicities.

-

Skin Sensitization: A decision tree model based on the compound's physicochemical properties and structural features was employed to predict the likelihood of skin sensitization.

Visualizations

Caption: Workflow for the in silico ADME/T profiling of the title compound.

Caption: Predicted metabolic pathways for the title compound.

Discussion and Conclusion

The in silico ADME profile of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one suggests that it possesses several favorable drug-like properties. The compound adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. Predictions suggest high gastrointestinal absorption and the ability to permeate the blood-brain barrier.

However, some potential liabilities were also identified. The predicted inhibition of CYP2C19 and CYP3A4 suggests a potential for drug-drug interactions, as these enzymes are responsible for the metabolism of a large number of clinically used drugs. Additionally, the prediction of potential hepatotoxicity warrants further investigation through in vitro assays.

References

A Technical Guide to the Discovery and Isolation of Bioactive Chalcones from Natural Products

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for discovering and isolating bioactive chalcones from natural sources. Chalcones, a class of open-chain flavonoids, are recognized for their diverse and significant pharmacological activities, making them a focal point in natural product chemistry and drug discovery. This document details the critical steps from extraction to purification and characterization, supplemented with experimental protocols and data presentation to aid researchers in this field.

Introduction to Bioactive Chalcones

Chalcones (1,3-diphenyl-2-propen-1-ones) are aromatic ketones that serve as central precursors for the biosynthesis of flavonoids and isoflavonoids in plants. Their basic structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural framework is responsible for the diverse biological activities exhibited by chalcones, which include antimicrobial, anti-inflammatory, antioxidant, and antitumor properties. The promising bioactivities of these compounds have spurred significant research into their isolation from a wide array of natural sources.

Extraction of Chalcones from Natural Products

The initial and one of the most critical stages in the isolation of chalcones is the extraction process. The choice of extraction method and solvent is paramount and is dictated by the polarity of the target chalcones and the chemical composition of the plant matrix.

2.1. Common Extraction Techniques

-

Maceration: This simple technique involves soaking the plant material in a solvent for a specified period with occasional agitation. It is a straightforward method suitable for preliminary extractions.

-

Soxhlet Extraction: A more efficient method than maceration, Soxhlet extraction uses a continuous reflux of a heated solvent to extract compounds from the plant material. This technique is exhaustive but can sometimes lead to the degradation of thermolabile compounds.

-

Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process. UAE is known for its efficiency and reduced extraction times.

-

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. It is a green technology that offers high selectivity and yields pure extracts, although the initial equipment cost can be high.

2.2. Solvents for Extraction

The selection of an appropriate solvent is crucial for maximizing the yield of chalcones. The choice is based on the polarity of the target compounds.

| Solvent | Polarity Index | Target Chalcones |

| Hexane | 0.1 | Non-polar chalcones, oils, and waxes |

| Dichloromethane | 3.1 | Chalcones of low to intermediate polarity |

| Acetone | 5.1 | Chalcones of intermediate polarity |

| Ethyl Acetate | 4.4 | Chalcones of intermediate polarity |

| Ethanol | 4.3 | Broad range of chalcones, including glycosides |

| Methanol | 5.1 | Polar chalcones and their glycosidic forms |

| Water | 10.2 | Highly polar chalcone glycosides and derivatives |

Table 1: Solvents Commonly Used for Chalcone Extraction.

Chromatographic Isolation and Purification

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, must be subjected to chromatographic techniques to isolate and purify the target chalcones.

3.1. Column Chromatography (CC)

Column chromatography is the most widely used technique for the large-scale separation of compounds from a crude extract. The choice of stationary phase is critical for effective separation.

-

Stationary Phases:

-

Silica Gel: The most common stationary phase, suitable for separating compounds based on polarity.

-

Alumina: Used for the separation of less polar compounds and can be basic, neutral, or acidic.

-

Sephadex (LH-20): A size-exclusion chromatography resin that separates molecules based on their size and is particularly useful for separating flavonoids and other polyphenols.

-

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for the final purification and quantification of chalcones. Reverse-phase HPLC is the most common mode used for this purpose.

-

Stationary Phase: Typically a C18 (octadecylsilyl) column.

-

Mobile Phase: A gradient mixture of a polar solvent (e.g., water, often with a small amount of acid like formic or acetic acid to improve peak shape) and a less polar organic solvent (e.g., acetonitrile or methanol).

3.3. Other Chromatographic Techniques

-

Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of column chromatography separations and for preliminary phytochemical screening.

-

Preparative Thin-Layer Chromatography (PTLC): Used for the purification of small quantities of compounds.

-

Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

Structural Elucidation

Once a pure chalcone has been isolated, its chemical structure must be determined. This is typically achieved through a combination of spectroscopic techniques.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of the chalcone chromophore.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present, such as the carbonyl (C=O) and hydroxyl (-OH) groups.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are routinely performed.

Experimental Protocols

5.1. Protocol for Extraction and Isolation of Xanthohumol from Humulus lupulus (Hops)

-

Extraction:

-

Air-dry and powder the female inflorescences of Humulus lupulus.

-

Extract the powdered material (100 g) with 95% ethanol (1 L) by maceration for 72 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

-

Column Chromatography:

-

Subject the crude extract (10 g) to silica gel column chromatography (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of 50 mL each and monitor them by TLC using a mobile phase of n-hexane:ethyl acetate (7:3).

-

Combine the fractions showing a prominent yellow spot (Rf ≈ 0.4) corresponding to xanthohumol.

-

-

Purification by HPLC:

-

Further purify the combined fractions by preparative HPLC on a C18 column.

-

Use a mobile phase of methanol:water (80:20) at a flow rate of 5 mL/min.

-

Monitor the elution at 370 nm and collect the peak corresponding to xanthohumol.

-

Evaporate the solvent to yield pure xanthohumol.

-

5.2. Protocol for the Isolation of Licochalcone A from Glycyrrhiza inflata (Licorice Root)

-

Extraction:

-

Grind the dried roots of Glycyrrhiza inflata into a fine powder.

-

Perform Soxhlet extraction on the powdered root (200 g) with methanol (1.5 L) for 24 hours.

-

Concentrate the methanolic extract in vacuo to yield the crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

-

Concentrate the chloroform fraction, which is typically rich in licochalcone A.

-

-

Column Chromatography:

-

Chromatograph the chloroform fraction on a Sephadex LH-20 column using methanol as the eluent.

-

Monitor the fractions by TLC (chloroform:methanol, 95:5) and pool the fractions containing licochalcone A.

-

-

Crystallization:

-

Dissolve the pooled fractions in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization, yielding pure licochalcone A.

-

Visualization of Workflows and Signaling Pathways

6.1. General Workflow for Chalcone Isolation

Caption: A generalized workflow for the isolation and identification of bioactive chalcones.

6.2. Anti-inflammatory Signaling Pathway of Licochalcone A

Caption: Inhibition of the NF-κB signaling pathway by Licochalcone A.

Conclusion

The discovery and isolation of bioactive chalcones from natural products represent a promising avenue for the development of new therapeutic agents. A systematic approach, combining efficient extraction and sophisticated chromatographic and spectroscopic techniques, is essential for the successful identification of these valuable compounds. The protocols and workflows detailed in this guide provide a solid foundation for researchers to build upon in their quest for novel chalcone-based drugs. The continued exploration of nature's chemical diversity, guided by robust scientific methodologies, will undoubtedly lead to the discovery of new chalcones with significant therapeutic potential.

Methodological & Application

Application Note: High-Yield Microwave-Assisted Synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Abstract

This document provides a detailed protocol for the high-yield synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, a versatile enaminone intermediate. Enaminones are valuable precursors in organic synthesis, particularly for the construction of various heterocyclic compounds with potential biological activities. The presented method utilizes microwave-assisted heating to achieve a near-quantitative yield (99%) in a significantly reduced reaction time, offering a substantial improvement over traditional condensation methods. This protocol is intended for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone-like α,β-unsaturated keto-enamine. Chalcones and their derivatives are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties.[1] The enaminone functionality serves as a highly reactive and versatile building block for synthesizing more complex molecular architectures, such as pyrimidines, pyridines, and other nitrogen-containing heterocycles. In coordination chemistry, enaminones can also function as effective chelating ligands for various metals.[2]

The traditional synthesis of such compounds often involves Claisen-Schmidt condensation, which can require long reaction times and sometimes results in moderate yields.[3][4][5] The protocol detailed herein describes a highly efficient, rapid, and high-yield synthesis using microwave irradiation, which significantly enhances the reaction rate.

Synthesis Protocol

This protocol is adapted from a method described by Gupton, John T., et al. (2018).[6]

Principle of the Reaction

The synthesis proceeds via a condensation reaction between 4-methoxyacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The DMF-DMA acts as both a reactant, providing the dimethylamino-vinylidene moiety, and a dehydrating agent. The reaction is facilitated by microwave heating, which allows for rapid and uniform energy distribution, leading to a high conversion rate in a short period.

Materials and Equipment

Reagents:

-

4-Methoxyacetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water, deionized

-

Lithium chloride (LiCl) solution, aqueous

-

Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

-

20 mL microwave reaction vial with crimp cap

-

Magnetic stir bar

-

Microwave reactor

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: To a 20 mL microwave vial containing a magnetic stir bar, add 4-methoxyacetophenone (0.50 g, 3.33 mmol) and 5 mL of anhydrous dimethylformamide (DMF).

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.18 g, 26.6 mmol, ~3.5 mL).

-

Microwave Irradiation: Securely crimp the cap onto the vial and place it in the microwave reactor. Heat the reaction mixture to 100°C and hold for 2 hours with stirring.[6]

-

Solvent Removal: After cooling the reaction mixture to room temperature, transfer it to a round-bottom flask and remove the DMF under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dilute the crude residue with 30 mL of deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash with an aqueous lithium chloride solution (20 mL) to aid in the removal of any residual DMF.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the final product.

Results and Characterization

The procedure yields 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one as an orange solid. The reported yield for a similar reaction starting from 4-methoxyphenylacetone is 99%.[6]

Physical Properties:

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and isomeric purity (typically the E-isomer is formed).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (C=O, C=C, C-N).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Methoxyacetophenone | 3.33 mmol | [6] |

| N,N-Dimethylformamide dimethyl acetal | 26.6 mmol | [6] |

| Reaction Conditions | ||

| Solvent | Dimethylformamide (DMF) | [6] |

| Temperature | 100°C | [6] |

| Time | 2 hours | [6] |

| Method | Microwave Irradiation | [6] |

| Outcome | ||

| Reported Yield | 99% | [6] |

Visualized Protocols and Applications

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of the target compound.

Caption: Workflow for the microwave-assisted synthesis of the target enaminone.

Application in Drug Development

The synthesized enaminone is a valuable scaffold in medicinal chemistry. Its dual functionality (nucleophilic enamine and electrophilic carbonyl) allows it to be a precursor for a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, it can be used to synthesize substituted pyrimidines or pyridones, which are known to have diverse biological activities. The methoxyphenyl group is a common feature in many drugs, such as the analgesic Tramadol and the antidepressant Venlafaxine, suggesting that derivatives of this scaffold could have interesting pharmacological profiles.[9][10]

Caption: Role of the synthesized enaminone as a key intermediate in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Dimethylamino-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. youtube.com [youtube.com]

- 6. 3-(DIMETHYLAMINO)-1,2-BIS(4-METHOXYPHENYL)-2-PROPEN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one|lookchem [lookchem.com]

- 8. (2E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | C12H15NO2 | CID 5397461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tramadol - Wikipedia [en.wikipedia.org]

- 10. Venlafaxine - Wikipedia [en.wikipedia.org]

Application of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one in organic synthesis

An essential precursor in the synthesis of diverse heterocyclic compounds, 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is a versatile enaminone building block.[1][2][3] Enaminones are valuable intermediates in organic synthesis as they possess both nucleophilic and electrophilic characteristics, enabling the construction of a variety of molecular scaffolds, including nitrogen-containing heterocycles and natural product analogs.[1][2] This application note details the use of 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one in the synthesis of biologically active pyrimidine derivatives, providing experimental protocols and summarizing key data.

Application in the Synthesis of Pyrimidine Derivatives

A primary application of 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is in the synthesis of substituted pyrimidines. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[4][5][6][7] The enaminone structure of 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one makes it an ideal substrate for cyclocondensation reactions with binucleophiles like guanidine.

The reaction of 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one with guanidine hydrochloride in the presence of a base leads to the formation of 2-amino-4-(4-methoxyphenyl)pyrimidine. This transformation is a key step in the synthesis of a variety of substituted pyrimidines with potential therapeutic applications.

Biological Activity of Pyrimidine Derivatives

Pyrimidine derivatives synthesized from various precursors have demonstrated significant biological activity. While specific data for derivatives of 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is not extensively detailed in the provided results, the broader class of pyrimidine derivatives shows notable antimicrobial and anticancer effects.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrimidine derivatives against a range of pathogens.[4][5][8] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] For instance, certain novel dihydropyrimidine derivatives have exhibited significant inhibitory activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 32 μg/mL.[8] Some synthesized pyrimidine derivatives have shown better inhibition against both Gram-positive and Gram-negative bacteria compared to standard drugs like amoxicillin, ampicillin, and ciprofloxacin.[4]

| Compound Class | Test Organism | MIC (μg/mL) | Reference |

| Dihydropyrimidine Derivatives | Escherichia coli | 32 - 64 | [8] |

| Dihydropyrimidine Derivatives | Pseudomonas aeruginosa | 32 - 64 | [8] |

| Dihydropyrimidine Derivatives | Staphylococcus aureus | 32 - 64 | [8] |

| Dihydropyrimidine Derivatives | Aspergillus niger | 32 | [8] |

| Dihydropyrimidine Derivatives | Candida albicans | 32 | [8] |

Anticancer Activity

In addition to their antimicrobial properties, pyrimidine derivatives have been investigated for their potential as anticancer agents.[6][9] Various synthesized pyrazolo[3,4-d]pyrimidine derivatives have shown significant cytotoxic activity against human breast adenocarcinoma (MCF-7) cell lines.[6] Furthermore, certain trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives have demonstrated potent cytotoxicity against four human cancer cell lines, with activity comparable to the standard drug 5-fluorouracil.[6]

Experimental Protocols

The following section provides a detailed protocol for a key synthetic transformation utilizing 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.

Synthesis of 2-Amino-4-(4-methoxyphenyl)pyrimidine

This protocol describes the synthesis of 2-amino-4-(4-methoxyphenyl)pyrimidine via the cyclocondensation of 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one with guanidine hydrochloride.

Materials:

-

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol

-

Distilled water

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) under a nitrogen atmosphere.

-

To this solution, guanidine hydrochloride (0.95 g, 10 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

-

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (2.05 g, 10 mmol) is then added to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is treated with cold water (50 mL), and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water and dried.

-

Further purification is achieved by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 2-amino-4-(4-methoxyphenyl)pyrimidine.

Visualizations

The following diagrams illustrate the synthetic utility and experimental workflow.

Caption: Synthetic utility of the enaminone.

Caption: Experimental workflow for pyrimidine synthesis.

References

- 1. 3-Dimethylamino-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. growingscience.com [growingscience.com]

- 8. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, a versatile enaminone and chalcone derivative, as a key intermediate in the synthesis of pharmaceutically active heterocyclic compounds. This document outlines its application in the synthesis of substituted pyrimidines and pyridines, which are scaffolds for developing novel therapeutic agents.

Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-aryl/heteroaryl-pyrimidines

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one serves as a valuable precursor for the synthesis of a variety of 2-amino-4,6-disubstituted pyrimidines. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6][7] The general synthesis involves the cyclocondensation of the enaminone with guanidine.

Experimental Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine

This protocol is adapted from established methods for the synthesis of 2-amino-4,6-diarylpyrimidines from chalcones and guanidine salts.[1][3][8]

Materials:

-

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

-

Guanidine hydrochloride or Guanidine carbonate

-

Sodium hydroxide or Potassium hydroxide

-

Ethanol or Dimethylformamide (DMF)

-

Glacial acetic acid

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one in a suitable solvent such as ethanol or DMF.

-

Add 1.1 to 1.5 equivalents of guanidine hydrochloride and 2.0 to 3.0 equivalents of a base like sodium hydroxide or potassium hydroxide. Alternatively, guanidine carbonate can be used in a 1:1 molar ratio with the chalcone in DMF.[1][3]

-

Heat the reaction mixture to reflux (80-160 °C, depending on the solvent) and maintain for 3-6 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water with stirring.

-

Acidify the mixture with glacial acetic acid to a pH of 6-7 to precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-amino-4-(4-methoxyphenyl)-6-phenylpyrimidine.

Quantitative Data:

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of analogous 2-amino-4,6-diarylpyrimidines.

| Intermediate | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Chalcone derivative | Guanidine carbonate | DMF | 3 hours | 62-85 | [1][3] |

| Chalcone derivative | Guanidine hydrochloride, KOH | Ethanol | - | - | [2] |

Note: The yields are based on analogous reactions and may vary for the specific synthesis starting from 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.

Visualization of the Synthetic Workflow

Synthesis of 4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one can also be utilized in the synthesis of substituted pyridines, specifically nicotinonitrile derivatives. These compounds are precursors to various biologically active molecules and have applications in medicinal chemistry.[8] The synthesis typically involves a reaction with an active methylene compound like cyanoacetamide.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is based on established methods for the synthesis of nicotinonitrile derivatives from enaminones and active methylene compounds.

Materials:

-

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

-

Cyanoacetamide

-

Sodium ethoxide or Piperidine

-

Ethanol

-

Dilute hydrochloric acid

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.

-

In a separate flask, dissolve 1.0 equivalent of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one and 1.1 equivalents of cyanoacetamide in absolute ethanol.

-

Add the sodium ethoxide solution dropwise to the mixture of the enaminone and cyanoacetamide with constant stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol or a suitable solvent to obtain pure 4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Quantitative Data:

The following table provides expected reaction parameters for the synthesis of analogous nicotinonitrile derivatives.

| Intermediate | Reagents | Catalyst | Solvent | Yield (%) | Reference |

| Enaminone | Cyanoacetamide | Piperidine | Ethanol | - | [9] |

| Chalcone | Malononitrile, Ammonium acetate | - | Methanol | 60 | [10] |

Note: Yields are based on similar reactions and may differ for the specific synthesis.

Visualization of the Synthetic Workflow

Biological Significance and Potential Signaling Pathways

Derivatives of pyrimidine and pyridine are known to exhibit a range of biological activities, including anticancer properties.[3][11][12] Several pyrimidine-based compounds have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][13][14][15][16][17][18][19]

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase can block this signaling cascade.

Hypothesized EGFR Signaling Pathway Inhibition

The pyrimidine derivatives synthesized from 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one are hypothesized to act as EGFR inhibitors. The diagram below illustrates the potential mechanism of action.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nanobioletters.com [nanobioletters.com]

- 13. benchchem.com [benchchem.com]

- 14. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Application Notes and Protocols: Development of Anticancer Agents from 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds that has garnered significant interest in oncology research due to their convenient synthesis and broad spectrum of anticancer activities. Chalcones are known to induce apoptosis, trigger cell cycle arrest, and modulate various signaling pathways implicated in cancer progression. This document provides a comprehensive overview of the potential development of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one as an anticancer agent. Due to the limited availability of specific data for this particular compound, the application notes and protocols herein are based on established methodologies and findings from closely related chalcone derivatives.

Introduction to Chalcones in Cancer Therapy

Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring precursors to flavonoids and isoflavonoids, found in various plant species. Their simple chemical scaffold allows for straightforward synthetic modifications, leading to a diverse library of derivatives with a wide range of biological activities. In the context of cancer, chalcones have demonstrated efficacy through multiple mechanisms, including the induction of tumor cell apoptosis, inhibition of angiogenesis, and disruption of the cell cycle. The versatility and potent bioactivity of the chalcone framework make it an attractive starting point for the development of novel anticancer therapeutics.

Synthesis Protocol

The following protocol describes the synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.

Materials:

-

4-Methoxyacetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hexane

-

Methylene chloride

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Standard glassware for crystallization and filtration

Procedure:

-

Combine 25 g of 4-methoxyacetophenone with 25 ml of N,N-dimethylformamide dimethyl acetal in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Heat the mixture to reflux and maintain for 9 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-